Pseudomonic acid B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

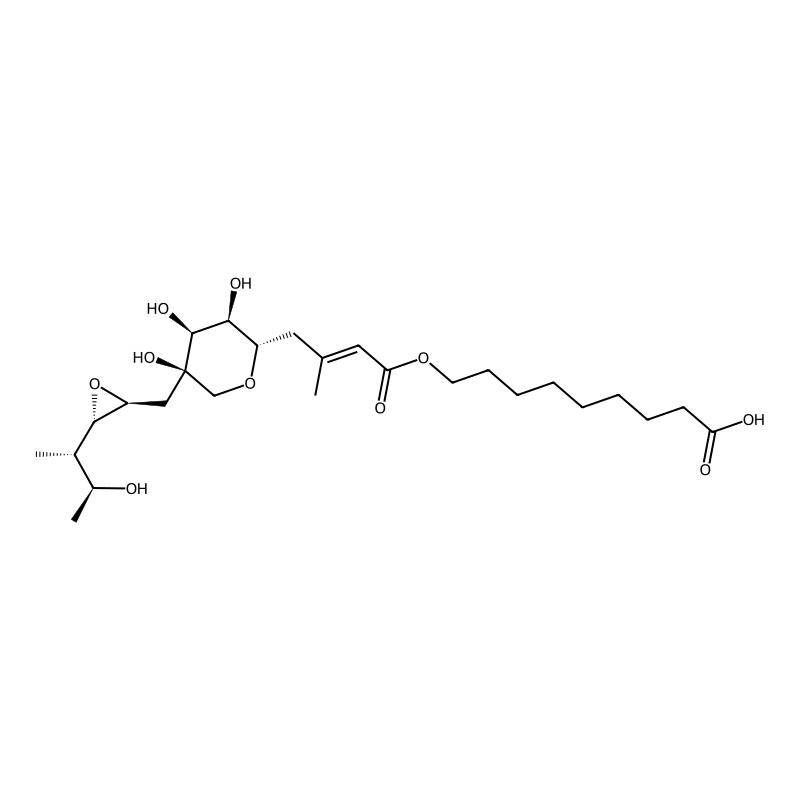

Pseudomonic acid B is a minor antibiotic compound produced by the bacterium Pseudomonas fluorescens. It is structurally related to pseudomonic acid A, commonly known as mupirocin, which is widely used in clinical settings. The chemical structure of pseudomonic acid B includes a complex arrangement of functional groups, notably featuring a 9-{4-[5-(2,3-epoxy-5-hydroxy-4-methylhexyl)-3,4-dihydro-2H-pyran-2-yl]phenyl} group, which contributes to its biological activity and mechanism of action against bacteria .

While the specific mechanism of pseudomonic acid B itself is not well-understood, the mixture containing it (mupirocin) acts as an inhibitor of protein synthesis in bacteria. It disrupts the function of isoleucine-tRNA ligase, an enzyme essential for protein production. This ultimately leads to the death or inhibition of bacterial growth.

Limitations and Future Directions

Research on isolated pseudomonic acid B is limited compared to the mixture containing it (mupirocin). Further studies are needed to fully understand its:

- Isolation and Purification Techniques: Developing efficient methods to isolate and purify pseudomonic acid B would enable a more detailed analysis of its properties and potential applications.

- Biological Activity: Investigating the specific mechanism of action of pseudomonic acid B could reveal novel therapeutic targets or lead to the development of new antibiotics.

- Comparison with Pseudomonic Acid A: Understanding the differences and similarities in the activity of pseudomonic acids A and B could provide insights for optimizing their use in the future.

Biosynthesis and Role in Mupirocin Production

Pseudomonic acid B is a naturally occurring molecule produced by the bacterium Pseudomonas fluorescens. It is structurally similar to another molecule, pseudomonic acid A, which is the primary active ingredient in the topical antibiotic mupirocin.

Research has shown that pseudomonic acid B is an intermediate in the biosynthetic pathway for mupirocin []. This means that it is a precursor molecule that is converted into the final product, mupirocin, through a series of enzymatic steps.

Scientists have studied the genes and enzymes involved in this pathway to better understand how Pseudomonas fluorescens produces mupirocin [, ]. This research has helped to improve the production efficiency of mupirocin and could potentially lead to the development of new antibiotics with similar properties.

Antibacterial Activity

While pseudomonic acid B is not the primary active ingredient in mupirocin, some research suggests that it may have some antibacterial activity on its own []. However, more research is needed to fully understand the extent and mechanism of this activity.

Future Research Directions

Pseudomonic acid B remains a relatively understudied molecule compared to mupirocin. Future research could focus on:

- Understanding its specific antibacterial properties and potential applications as an antibiotic.

- Investigating its role in the pathogenicity of Pseudomonas fluorescens or other bacteria.

- Exploring its potential use as a scaffold for the development of new drugs with different biological activities.

Pseudomonic acid B functions primarily as a competitive inhibitor of isoleucyl-tRNA synthetase, an essential enzyme in protein synthesis. This inhibition occurs through the binding of pseudomonic acid B to the active site of the enzyme, preventing the attachment of isoleucine and adenosine triphosphate (ATP) necessary for aminoacylation . The binding affinity of pseudomonic acid B is characterized by a low inhibitory constant, indicating its potency in disrupting bacterial protein synthesis .

The primary biological activity of pseudomonic acid B lies in its ability to inhibit bacterial growth by interfering with protein synthesis. By targeting isoleucyl-tRNA synthetase, it effectively halts the translation process in bacteria. This mechanism makes it particularly effective against a range of Gram-positive bacteria, including Staphylococcus aureus, which is significant in clinical infections. Additionally, studies have shown that pseudomonic acid B exhibits lower toxicity in mammalian systems compared to its analogs due to its selective inhibition profile .

The synthesis of pseudomonic acid B has been explored through various chemical pathways. One notable method involves the use of enantioselective deprotonation techniques to create intermediates that can be further processed into pseudomonic acid derivatives. The synthetic routes often focus on optimizing yields and purity while maintaining the structural integrity necessary for biological activity .

In laboratory settings, researchers have developed methods that allow for the modification of the side chains and functional groups of pseudomonic acids to enhance their efficacy or reduce potential side effects .

Pseudomonic acid B holds potential applications primarily in the field of medicine as an antibiotic. Its ability to inhibit specific bacterial strains makes it a candidate for treating infections caused by resistant pathogens. Moreover, ongoing research aims to explore its use as a template for designing new antibiotics with improved properties or broader spectra of activity .

In addition to its medicinal applications, there is interest in investigating its potential as a herbicide or agricultural biopesticide due to its antibacterial properties .

Interaction studies involving pseudomonic acid B have focused on its binding characteristics with isoleucyl-tRNA synthetase across different bacterial species. These studies reveal that while pseudomonic acid B effectively inhibits bacterial enzymes, it has significantly lower affinity for mammalian counterparts, suggesting a favorable safety profile for therapeutic use .

Furthermore, investigations into the structural basis of these interactions have provided insights into how modifications to the compound could enhance selectivity and potency against specific bacterial targets .

Pseudomonic acid B can be compared with several other compounds that share similar mechanisms or structures:

| Compound Name | Source | Mechanism of Action | Unique Features |

|---|---|---|---|

| Pseudomonic Acid A | Pseudomonas fluorescens | Inhibits isoleucyl-tRNA synthetase | Widely used clinically as mupirocin |

| Tetracycline | Streptomyces aureofaciens | Inhibits protein synthesis by blocking ribosomal function | Broad-spectrum antibiotic; targets multiple bacteria |

| Clindamycin | Streptomyces lincolnensis | Inhibits protein synthesis by binding to ribosomal RNA | Effective against anaerobic bacteria and certain Gram-positive cocci |

| Linezolid | Synthetic | Inhibits protein synthesis by binding to ribosomal RNA | Effective against multi-drug resistant Gram-positive infections |

Pseudomonic acid B's unique structure and specific inhibitory action on isoleucyl-tRNA synthetase distinguish it from these other compounds. Its lower toxicity profile in mammals further enhances its potential as a therapeutic agent compared to broader-spectrum antibiotics like tetracycline and clindamycin .